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molecular formula C13H20O4 B1371277 3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid

3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid

Cat. No. B1371277
M. Wt: 240.29 g/mol
InChI Key: ZPNGPMYNCFCZCU-UHFFFAOYSA-N
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Patent
US06849636B2

Procedure details

Diester 11-2 (0.625 g, 1.90 mmol) was dissolved in a 1:1 mixture of ethyl acetate/methanol (30 mL), placed under nitrogen atmosphere, then treated with 10% Pd/C (500 mg) and 0.1 mL of acetic acid. The reaction was placed under hydrogen atmosphere and stirred vigorously for 2 hr. The resulting solution was filtered through celite and the solvent was removed under reduced pressure. The residue was partitioned between 200 mL of ethyl acetate and 200 mL of 1 N NaOH solution. The aqueous layer was separated and neutralized, then extracted three times with 50 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate and the solvent was removed under reduced pressure to afford 3-[4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid (11-3). 1H NMR (500 MHz, CDCl3): δ 3.62 (3H, s), 2.20 (2H, broad t, J=9 Hz), 1.75 (6H, m), 1.47 (2H, broad t, J=9 Hz), 1.38 (6H, m) ppm.
Quantity
0.625 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:24])/[CH:10]=[CH:11]/[C:12]12[CH2:19][CH2:18][C:15]([C:20]([O:22][CH3:23])=[O:21])([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)C1C=CC=CC=1.C(O)(=O)C>C(OCC)(=O)C.CO.[Pd]>[CH3:23][O:22][C:20]([C:15]12[CH2:18][CH2:19][C:12]([CH2:11][CH2:10][C:9]([OH:24])=[O:8])([CH2:17][CH2:16]1)[CH2:13][CH2:14]2)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.625 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(/C=C/C12CCC(CC1)(CC2)C(=O)OC)=O
Name
ethyl acetate methanol
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 200 mL of ethyl acetate and 200 mL of 1 N NaOH solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C12CCC(CC1)(CC2)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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